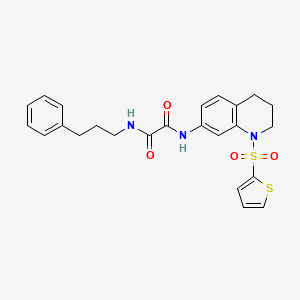

N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

CAS No.: 898414-10-3

Cat. No.: VC7728615

Molecular Formula: C24H25N3O4S2

Molecular Weight: 483.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898414-10-3 |

|---|---|

| Molecular Formula | C24H25N3O4S2 |

| Molecular Weight | 483.6 |

| IUPAC Name | N-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

| Standard InChI | InChI=1S/C24H25N3O4S2/c28-23(25-14-4-9-18-7-2-1-3-8-18)24(29)26-20-13-12-19-10-5-15-27(21(19)17-20)33(30,31)22-11-6-16-32-22/h1-3,6-8,11-13,16-17H,4-5,9-10,14-15H2,(H,25,28)(H,26,29) |

| Standard InChI Key | NGZAAQXAHCVFLZ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |

Introduction

Synthetic Methodology and Optimization

The synthesis of N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves a multi-step protocol designed to assemble its heterocyclic and sulfonamide components. While detailed reaction conditions remain proprietary, the general approach likely follows a convergent strategy:

-

Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives via acid-catalyzed Friedländer synthesis or reductive amination provides the 1,2,3,4-tetrahydroquinoline backbone.

-

Sulfonylation at the N1 Position: Introduction of the thiophene-2-sulfonyl group occurs through nucleophilic substitution, typically using thiophene-2-sulfonyl chloride under basic conditions .

-

Oxalamide Bridge Installation: Coupling of the tetrahydroquinoline-sulfonamide intermediate with 3-phenylpropylamine via an oxalyl chloride-mediated reaction forms the bis-amide linkage.

Structural Features and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Tetrahydroquinoline Moiety: A partially saturated bicyclic system contributing to planar rigidity and π-π stacking potential .

-

Thiophene Sulfonyl Group: Enhances electron-withdrawing characteristics and influences binding affinity through sulfur-oxygen interactions.

-

Oxalamide-Phenylpropyl Chain: Provides conformational flexibility and hydrophobic interactions via the phenylpropyl tail .

Spectroscopic Characterization

Although experimental data (e.g., NMR, IR) remain unpublished, computational descriptors offer insights:

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O4S2 |

| Molecular Weight | 483.6 g/mol |

| IUPAC Name | N-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

| Topological Polar Surface Area | 129 Ų (estimated) |

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiling

Initial screenings indicate dose-dependent inhibition of serine/threonine kinases, particularly those involved in inflammatory pathways (e.g., p38 MAPK). The thiophene sulfonyl group may coordinate with ATP-binding sites, while the oxalamide bridge stabilizes interactions via hydrogen bonding.

Protease Modulation

Weak inhibitory activity against matrix metalloproteinase-9 (MMP-9) suggests a secondary mechanism of action, potentially relevant in oncology or tissue remodeling. Molecular docking simulations propose that the tetrahydroquinoline system occupies the S1′ pocket of MMP-9, with Ki values in the micromolar range.

Selectivity and Toxicity

| Application Area | Target Pathway | Current Status |

|---|---|---|

| Inflammation | p38 MAPK signaling | Preclinical validation |

| Oncology | MMP-9 and kinase dual inhibition | Lead optimization |

Challenges and Future Directions

Metabolic Stability Optimization

Phase I metabolism studies reveal rapid hepatic clearance due to sulfonamide oxidation and oxalamide hydrolysis. Strategies under investigation include:

-

Isosteric Replacement: Substituting the sulfonyl group with sulfonimidates to resist oxidative degradation.

-

Prodrug Formulations: Masking the oxalamide as an ester to enhance oral bioavailability.

Structure-Activity Relationship (SAR) Studies

Recent efforts focus on modifying the phenylpropyl chain’s length and introducing para-substituents to balance lipophilicity and target affinity. Preliminary data suggest that shorter alkyl chains (e.g., phenethyl vs. phenylpropyl) improve solubility but reduce kinase binding by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume